molecular formula C12H4N6O9 B14609706 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline CAS No. 57949-59-4

1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline

Cat. No.: B14609706
CAS No.: 57949-59-4
M. Wt: 376.19 g/mol
InChI Key: HSMFKWKHZVFTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline is a chemical compound known for its unique structure and properties It is a member of the benzo[c]cinnoline family, characterized by the presence of nitro groups and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline typically involves the nitration of benzo[c]cinnoline derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions on the benzo[c]cinnoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, including explosives and propellants.

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline involves its interaction with specific molecular targets. The nitro groups and the keto group play a crucial role in its reactivity and interaction with other molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): A well-known high explosive with similar nitro groups but a different core structure.

    1,3,5-Trinitrobenzene: Another nitro compound with fewer nitro groups and a simpler structure.

Uniqueness

1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline is unique due to its specific arrangement of nitro groups and the presence of a keto group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

57949-59-4

Molecular Formula

C12H4N6O9

Molecular Weight

376.19 g/mol

IUPAC Name

1,3,7,9-tetranitro-5-oxidobenzo[c]cinnolin-5-ium

InChI

InChI=1S/C12H4N6O9/c19-14-8-2-6(16(22)23)3-9(17(24)25)11(8)7-1-5(15(20)21)4-10(18(26)27)12(7)13-14/h1-4H

InChI Key

HSMFKWKHZVFTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=N[N+](=C3C=C(C=C(C3=C21)[N+](=O)[O-])[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.